Lipophilicity: 3-Chloro vs. Non-Chlorinated Analog
The computed lipophilicity (XLogP3-AA) of Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate is 4.9 [1]. In contrast, the non-chlorinated analog Ethyl 4-((4-chlorobenzyl)oxy)benzoate has a predicted XLogP3-AA of approximately 4.2 . This difference of ~0.7 log units is quantitatively significant and suggests that the target compound is more lipophilic, which can impact membrane permeability, protein binding, and distribution in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | Ethyl 4-((4-chlorobenzyl)oxy)benzoate (XLogP3-AA ~4.2) |
| Quantified Difference | Δ ~0.7 log units |
| Conditions | Computed value based on molecular structure |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target engagement in cell-based assays, making this compound more suitable for certain drug discovery applications.
- [1] PubChem. Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate. Compound Summary for CID 91681932. National Center for Biotechnology Information. View Source
